1-[5-(Cyclohexylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone
Overview
Description
1-[5-(Cyclohexylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone is a synthetic compound that belongs to the class of pyrazolidinones This compound is characterized by its unique structure, which includes a cyclohexylamino group, a methyl group, and a phenyl group attached to a pyrazolidinone core
Preparation Methods
The synthesis of 1-[5-(Cyclohexylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone involves several steps, typically starting with the preparation of the pyrazolidinone core. The synthetic route often includes the following steps:
Formation of the Pyrazolidinone Core: This is achieved through the reaction of hydrazine with a diketone, resulting in the formation of the pyrazolidinone ring.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate intermediate.
Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups are typically introduced through alkylation and arylation reactions, respectively.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
1-[5-(Cyclohexylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule with various biological activities. It has been investigated for its potential use in drug development and as a probe in biochemical studies.
Medicine: The compound’s potential therapeutic properties have been studied, including its effects on specific biological targets. It may have applications in the development of new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Cyclohexylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[5-(Cyclohexylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone can be compared with other similar compounds, such as:
Methyl 5-[(cyclohexylamino)methyl]-2-furoate: This compound shares the cyclohexylamino group but differs in its core structure and functional groups.
N-Ethylpentylone: A synthetic cathinone with a different core structure but similar functional groups.
Imidazole Derivatives: Compounds containing the imidazole ring, which have different chemical properties and applications.
Properties
IUPAC Name |
1-[5-(cyclohexylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14-13-18(19-16-9-5-3-6-10-16)21(15(2)22)20(14)17-11-7-4-8-12-17/h4,7-8,11-12,14,16,18-19H,3,5-6,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJKFUBVDNZNIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C2=CC=CC=C2)C(=O)C)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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